3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the quinazolinone core. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution.
Condensation Reactions: Construction of the quinazolinone core through condensation of suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorophenyl group are crucial for binding to these targets, while the quinazolinone core may modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Shares the piperidine ring and has been studied for its anticancer properties.
1-(4-fluorobenzyl)piperidin-4-yl derivatives: Similar structure with variations in the substituents, showing antimalarial activity.
Uniqueness
3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
InChI |
InChI=1S/C22H24FN3O2/c1-28-19-5-6-20-21(12-19)24-15-26(22(20)27)14-16-7-9-25(10-8-16)13-17-3-2-4-18(23)11-17/h2-6,11-12,15-16H,7-10,13-14H2,1H3 |
InChI Key |
XOALFVXYCXMKOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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